N-hydroxysuccinimide
Overview
Description
N-Hydroxysuccinimide is an organic compound with the formula (CH₂CO)₂NOH. It is a white crystalline solid that is widely used in organic synthesis and biochemistry. The compound is particularly known for its role in the formation of active esters, which are crucial intermediates in peptide synthesis and bioconjugation techniques .
Mechanism of Action
Target of Action
N-Hydroxysuccinimide (NHS) is an organic compound primarily used as a reagent for preparing active esters in peptide synthesis . It is commonly found in organic chemistry or biochemistry where it is used as an activating reagent for carboxylic acids . The primary targets of NHS are carboxylic acids, which, when activated, can react with amines to form amides .
Mode of Action
NHS esters are the most important activated esters used in many different bioconjugation techniques . NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant . The compound is sensitive to air moisture and water traces in solvents .
Biochemical Pathways
NHS esters are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . The favorable reactivity of NHS esters, their relative stability towards hydrolysis, good crystallizability, and low toxicity have made NHS esters some of the most widely used chemical reagents .
Pharmacokinetics
It is known that nhs esters are sensitive to air moisture and water traces in solvents, which can lead to degradation of stored nhs esters .
Result of Action
The result of NHS action is the formation of amide bonds between carboxylic acids and amines . This reaction is used in a variety of applications, including the labeling of proteins with fluorescent dyes and enzymes, the activation of surfaces for chromatography, and the chemical synthesis of peptides .
Action Environment
The action of NHS is influenced by environmental factors such as air moisture and water traces in solvents . These factors can lead to the degradation of NHS esters, affecting their efficacy and stability . Therefore, NHS esters should be stored under dry conditions to maintain their reactivity .
Biochemical Analysis
Biochemical Properties
N-Hydroxysuccinimide esters are crucial in many bioconjugation techniques, such as protein labeling with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . These esters are relatively stable and can be stored for months under dry conditions .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in protein labeling and surface activation. It facilitates the covalent attachment of various biomolecules to different surfaces, thereby influencing cellular functions .
Molecular Mechanism
This compound esters react with primary amines, forming stable amide bonds and releasing this compound. This reaction is commonly used to attach proteins or other molecules with an amine group to surfaces or other molecules .
Temporal Effects in Laboratory Settings
This compound esters are relatively stable and can be stored for months under dry conditions. Hydrolysis of this compound esters is a frequent reason for suboptimal conjugation results or even a complete failure of the respective derivatization reactions .
Metabolic Pathways
This compound primarily interacts with enzymes and proteins through its esters. The metabolic pathways involving this compound are related to its role in protein labeling and surface activation .
Subcellular Localization
The subcellular localization of this compound is determined by the biomolecules it is conjugated with. It can be directed to specific compartments or organelles based on the targeting signals of these biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxysuccinimide can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride . The reaction typically involves the following steps:
- Dissolve succinic anhydride in an appropriate solvent such as tetrahydrofuran.
- Add hydroxylamine or hydroxylamine hydrochloride to the solution.
- Heat the mixture to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide . These reagents help in the activation of carboxylic acids, making the process more efficient and yielding higher purity products.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly in the formation of esters. It reacts with carboxylic acids in the presence of coupling agents to form this compound esters .
Common Reagents and Conditions:
Reagents: Carboxylic acids, coupling agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Conditions: Anhydrous solvents like tetrahydrofuran, low temperatures to prevent hydrolysis.
Major Products: The primary products of these reactions are this compound esters, which are stable intermediates used in further synthetic applications .
Scientific Research Applications
N-Hydroxysuccinimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Hydroxysulfosuccinimide: A water-soluble analog used in similar bioconjugation applications.
Hydroxybenzotriazole: Another activating reagent used in peptide synthesis.
1-Hydroxy-7-azabenzotriazole: Known for its efficiency in forming active esters.
Pentafluorophenol: Used as an alternative activating reagent in organic synthesis.
Uniqueness: N-Hydroxysuccinimide is unique due to its balance of reactivity and stability. It forms esters that are stable enough to be purified and stored, yet reactive enough to participate in further synthetic transformations . This makes it a versatile and valuable reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
1-hydroxypyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTADLQHYWFPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064102 | |
Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |
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Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [GE Healthcare MSDS] | |
Record name | N-Hydroxysuccinimide | |
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CAS No. |
6066-82-6 | |
Record name | N-Hydroxysuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6066-82-6 | |
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Record name | N-Hydroxysuccinimide | |
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Record name | N-Hydroxysuccinimide | |
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Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |
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Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |
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Record name | N-hydroxysuccinimide | |
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Record name | N-HYDROXYSUCCINIMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
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